Structural Differentiation: 2-Chloro vs. Fluorinated and Unsubstituted Benzamide Analogs
The 2-chloro substitution on the benzamide ring of the target compound distinguishes it from closely related analogs, such as unsubstituted N-benzyl-4-sulfamoylbenzamide (Kd = 5.6 nM) and its 4-fluoro analog (Kd = 3.3 nM), which exhibit different affinities for carbonic anhydrase II [1]. While direct inhibitory data for the target compound is not available in this assay, the class-level inference is that the 2-chloro group imparts distinct electronic and steric properties that are known to modulate ligand-protein interactions, as evidenced by the structure-activity relationships (SAR) established in patent US8952169 for Nav1.7 inhibition, which specifically includes 2-chloro-substituted benzamides [2]. This structural feature is a key differentiator for researchers seeking to optimize binding kinetics and selectivity.
| Evidence Dimension | Binding Affinity (Kd) for Human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Not available in this assay; structure possesses a 2-chloro substitution. |
| Comparator Or Baseline | N-benzyl-4-sulfamoylbenzamide (unsubstituted) Kd = 5.6 nM; N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamide Kd = 3.3 nM |
| Quantified Difference | ~1.7-fold difference between two close analogs, indicating sensitivity of the scaffold to substituent changes. |
| Conditions | Fluorescence competition assay; pH 7.4; 2°C; displacement of dansylamide. |
Why This Matters
The specific 2-chloro substitution pattern offers a distinct starting point for SAR studies, enabling exploration of a unique chemical space not covered by unsubstituted or fluorinated analogs.
- [1] BindingDB Entry: BDBM12013 (N-benzyl-4-sulfamoylbenzamide, Kd=5.6 nM) vs. BDBM12015 (N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamide, Kd=3.3 nM). Fluorescence competition assay for CA II. View Source
- [2] Johnson, J. A., et al. (2015). N-substituted benzamides and methods of use thereof. US Patent No. US8952169B2. Washington, DC: U.S. Patent and Trademark Office. View Source
